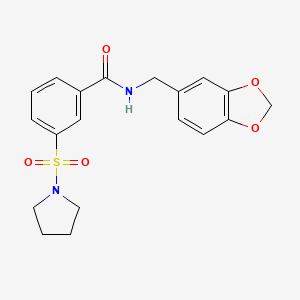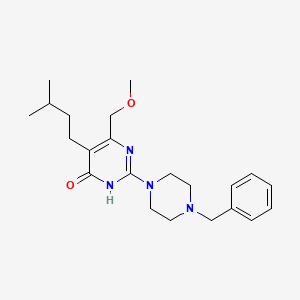
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as BPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPB is a selective inhibitor of a protein called Protein Kinase C (PKC), which is involved in several physiological processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide selectively inhibits PKC, a family of enzymes that play a crucial role in several physiological processes. PKC is involved in cell growth, differentiation, and apoptosis, and its dysregulation has been linked to several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. By inhibiting PKC, this compound can modulate these physiological processes and potentially treat these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell growth and induces apoptosis by modulating several signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway. In neurons, this compound has been shown to protect against oxidative stress and reduce inflammation by inhibiting the activation of microglia. In the heart, this compound has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its selectivity for PKC and its ability to modulate several physiological processes. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Researchers should take these limitations into account when designing experiments with this compound.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop more potent and selective inhibitors of PKC based on the structure of this compound. Additionally, researchers can study the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its potential therapeutic applications.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized by reacting 3-(1-pyrrolidinylsulfonyl)benzoyl chloride with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that can be purified by recrystallization.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in several fields, including cancer research, neurology, and cardiology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been shown to protect against ischemia-reperfusion injury, a common complication of heart attacks and other cardiovascular diseases.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(20-12-14-6-7-17-18(10-14)26-13-25-17)15-4-3-5-16(11-15)27(23,24)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBKBZFXLXMVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6073006.png)
![N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6073024.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6073038.png)
![N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6073045.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-chlorobenzamide](/img/structure/B6073052.png)
![3-(2-oxo-2-{3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}ethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6073062.png)
![2-methoxy-4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl acetate](/img/structure/B6073085.png)
![(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6073086.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6073091.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)

![methyl 2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6073106.png)
![2-(3-butenoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073111.png)
